次亜塩素酸塩;銅

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

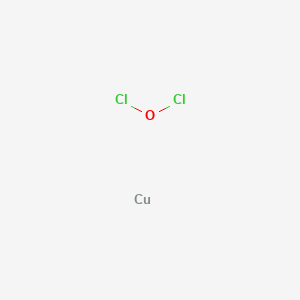

Chloro hypochlorite;copper is a compound that combines copper with hypochlorite ions. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound is typically represented by the chemical formula Cu(ClO).

科学的研究の応用

Chloro hypochlorite;copper has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions, including oxidation and chlorination reactions.

Biology: The compound is used in biological studies to investigate the effects of copper and hypochlorite ions on cellular processes.

Medicine: Chloro hypochlorite;copper is used in the development of antimicrobial agents and disinfectants.

Industry: The compound is used in industrial processes, such as water treatment and the production of chlorinated compounds .

作用機序

Target of Action

Chloro hypochlorite, also known as sodium hypochlorite, primarily targets microorganisms, acting as a potent antimicrobial agent . It is widely used in the food industry as a disinfectant . Hypochlorous acid (HOCI), a weak acid, dissociates to the hypochlorite ion (-OCI) and proton (H+) depending on the solution pH .

Copper, on the other hand, plays a crucial role in various biochemical pathways. It is an essential trace element that is vital for the health of all living things (humans, plants, animals, and microorganisms) .

Mode of Action

Sodium hypochlorite exerts its antimicrobial action by reacting with fatty acids and amino acids . It acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism .

Copper complexes, such as CuET, CuHQ, CuCQ, CuPDTC, CuPT, and CuHK, are found to be able to inhibit a core component of the UPS machinery, such as 20S proteasome, 19S DUBs, and NPLOC4/NPL4 complex .

Biochemical Pathways

Sodium hypochlorite affects the biochemical pathways of microorganisms, leading to their death and thus acting as a disinfectant .

Copper is involved in various biochemical pathways, including the CCS-SOD1 route, the Atox1-ATP7A/B-CuPrs pathway, and the Cox17-Sco1/2-CcO route . Cells maintain copper homeostasis via regulation of genes involved in incorporation, detoxification, and utilization pathways .

Pharmacokinetics

The pharmacokinetics of sodium hypochlorite and copper are complex. The concentration of the hypochlorite depends on the overall efficiency of disinfection .

Result of Action

The result of sodium hypochlorite’s action is the effective disinfection of the targeted area, leading to the death of microorganisms .

Copper complexes are proposed to be one class of metal-based anticancer drugs . They can inhibit core components of the UPS machinery, leading to potential therapeutic effects .

Action Environment

Copper’s action can be influenced by various factors, including its concentration and the presence of other ions in the environment .

準備方法

Synthetic Routes and Reaction Conditions

Chloro hypochlorite;copper can be synthesized through several methods. One common method involves the reaction of copper(II) chloride with sodium hypochlorite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of chloro hypochlorite;copper along with sodium chloride as a byproduct.

Industrial Production Methods

Industrial production of chloro hypochlorite;copper often involves the electrolysis of copper chloride solutions. This process is carried out in an electrolytic cell where copper ions are reduced at the cathode, and hypochlorite ions are generated at the anode. The resulting compound is then collected and purified for various applications .

化学反応の分析

Types of Reactions

Chloro hypochlorite;copper undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) chloride and oxygen gas.

Reduction: It can be reduced to form copper metal and hypochlorous acid.

Substitution: The hypochlorite ion can be substituted with other anions, such as chloride or bromide.

Common Reagents and Conditions

Common reagents used in reactions with chloro hypochlorite;copper include hydrochloric acid, sodium hydroxide, and various reducing agents such as sulfur dioxide and ascorbic acid. These reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of chloro hypochlorite;copper include copper(II) chloride, hypochlorous acid, and elemental copper. These products have various applications in different fields, including disinfection, water treatment, and chemical synthesis .

類似化合物との比較

Chloro hypochlorite;copper can be compared with other similar compounds, such as:

Sodium hypochlorite: Commonly used as a disinfectant and bleaching agent. It is less stable than chloro hypochlorite;copper and has a lower antimicrobial activity.

Calcium hypochlorite: Used in water treatment and disinfection. It is more stable than sodium hypochlorite but less effective than chloro hypochlorite;copper in certain applications.

Copper(II) chloride: Used in various chemical reactions and industrial processes.

Chloro hypochlorite;copper is unique due to its combination of copper and hypochlorite ions, which provides it with enhanced stability and antimicrobial activity compared to other hypochlorite compounds.

特性

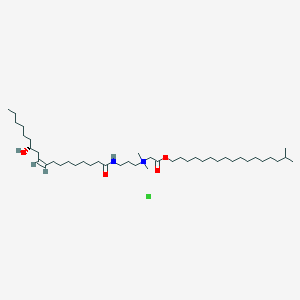

CAS番号 |

1332-65-6 |

|---|---|

分子式 |

ClCuHO- |

分子量 |

116.00 g/mol |

IUPAC名 |

chloro hypochlorite;copper |

InChI |

InChI=1S/Cl.Cu.H2O/h;;1H2/p-1 |

InChIキー |

OQWZOIWFOUATHE-UHFFFAOYSA-M |

SMILES |

O(Cl)Cl.[Cu] |

正規SMILES |

[OH-].[Cl].[Cu] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。